N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13BrN2O3S. It is characterized by the presence of a bromophenyl group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-bromoaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological targets, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound is believed to interfere with cell proliferation by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide: This compound has a similar structure but with a sulfamoyl group instead of a bromophenyl group.
N-(4-bromophenyl)acetamide: This compound lacks the sulfamoyl group, making it less versatile in terms of chemical reactivity.
Uniqueness
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide stands out due to its dual functional groups (bromophenyl and sulfamoyl), which confer unique chemical properties and potential biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
19837-93-5 |
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Molecular Formula |
C14H13BrN2O3S |
Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) |
InChI Key |
CVLCPLVKJBKMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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